molecular formula C9H9BrN2O B1526738 8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one CAS No. 1379324-91-0

8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one

Cat. No.: B1526738
CAS No.: 1379324-91-0
M. Wt: 241.08 g/mol
InChI Key: VEGQVKQLPZPWOM-UHFFFAOYSA-N
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Description

Historical Context of 1,4-Benzodiazepine Research

The discovery of benzodiazepines began in 1955 with Leo Sternbach’s serendipitous synthesis of chlordiazepoxide at Hoffmann-La Roche. This breakthrough marked the first therapeutic application of 1,4-benzodiazepines, leading to the 1963 introduction of diazepam (Valium), which became a cornerstone anxiolytic. Structural derivatization efforts in the 1970s–1980s focused on optimizing pharmacokinetic and pharmacodynamic properties, with halogen substitutions (e.g., bromine at C7/C8) emerging as a strategy to enhance receptor affinity and metabolic stability. The 8-bromo derivative represents a specialized analogue within this lineage, synthesized to probe structure-activity relationships in ligand-receptor interactions.

Taxonomic Position in Heterocyclic Chemistry

8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one belongs to two overlapping chemical classes:

  • Benzodiazepines : Fused bicyclic systems combining a benzene ring and a diazepine core.
  • Azepines : Seven-membered heterocycles containing nitrogen atoms.

The compound’s diazepine ring adopts non-planar chair or boat conformations due to angle strain in the fully unsaturated form. Its 1,4-diazepine designation arises from nitrogen atoms at positions 1 and 4, while the benzo[e] fusion denotes adjacency between the benzene C6 and diazepine N1. The dihydro modification at C3–C4 reduces ring strain and modulates electronic properties, distinguishing it from fully unsaturated counterparts like diazepam.

Feature Structural Role
Benzo[e] Fusion Enhances aromatic conjugation
1,4-Diazepine Core Provides conformational flexibility
8-Bromo Substitution Modulates electron density

Benzodiazepine Core as a Privileged Structure

The 1,4-benzodiazepine scaffold is classified as a privileged structure due to its ability to bind diverse biological targets through strategic substituent placement. Key attributes include:

  • Stereoelectronic versatility : The diazepine ring’s semi-rigid conformation presents substituents in three-dimensional space, enabling interactions with hydrophobic pockets and hydrogen-bonding networks.
  • Modular synthetic accessibility : Positions 1, 2, 5, and 7 allow systematic derivatization to fine-tune activity.

The 8-bromo substituent in this compound exemplifies targeted optimization. Bromine’s electron-withdrawing nature and hydrophobic volume enhance binding to receptors reliant on π-stacking or halogen bonds. Computational studies suggest that the C8 bromine stabilizes ligand-receptor complexes by 1.5–2.0 kcal/mol compared to non-halogenated analogues.

Significance of 7-Membered Diazepine Ring Systems

Seven-membered diazepine rings occupy a unique niche in medicinal chemistry due to their balanced rigidity and flexibility:

  • Conformational adaptability : The diazepine core transitions between chair and boat forms, enabling induced-fit binding to proteins.
  • Enhanced metabolic stability : Partial saturation (e.g., dihydro modification) reduces oxidative degradation compared to fully unsaturated rings.

In 8-bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one, the dihydro modification at C3–C4 restricts ring puckering, favoring a chair-like conformation that optimizes interactions with flat binding sites (e.g., enzyme active sites). This contrasts with fully saturated azepanes, which lack the conjugation necessary for aromatic stacking.

Ring System Key Attributes
Unsaturated Diazepine High strain, planar geometry
Dihydro Diazepine Reduced strain, chair conformation
Azepane Fully saturated, flexible

Properties

IUPAC Name

8-bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c10-6-1-2-7-8(5-6)11-3-4-12-9(7)13/h1-2,5,11H,3-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGQVKQLPZPWOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C(N1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one (CAS No. 1379324-91-0) is a compound belonging to the benzodiazepine class. This article explores its biological activity, pharmacological properties, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C9H9BrN2O
  • Molecular Weight : 241.09 g/mol
  • Purity : >97%
  • Solubility : Moderately soluble in water (0.0201 mg/ml) and soluble in organic solvents .

The compound exhibits biological activity primarily through modulation of the GABAergic system, which is crucial for neurotransmission in the central nervous system (CNS). Benzodiazepines typically enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, leading to sedative, anxiolytic, and anticonvulsant effects .

Pharmacological Profile

Recent studies have highlighted several key pharmacological actions of this compound:

  • Anxiolytic Effects : Animal models have demonstrated that this compound can significantly reduce anxiety-like behaviors, suggesting its potential as an anxiolytic agent.
  • Sedative Properties : The compound exhibits sedative effects comparable to other benzodiazepines, which could be beneficial in treating sleep disorders.
  • Anticonvulsant Activity : Preliminary data indicate that it may possess anticonvulsant properties, making it a candidate for further investigation in epilepsy treatment .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnxiolyticSignificant reduction in anxiety-like behavior in rodent models
SedativeInduced sleep in animal models
AnticonvulsantReduced seizure frequency

Case Study 1: Anxiolytic Effects

In a controlled study involving rodents, administration of this compound resulted in a marked decrease in anxiety-like behaviors as measured by the elevated plus maze test. The compound's efficacy was comparable to that of established anxiolytics like diazepam .

Case Study 2: Sedative Properties

Another study evaluated the sedative properties of the compound using sleep latency tests in mice. Results indicated that higher doses led to significant reductions in sleep latency, confirming its sedative effects .

Case Study 3: Anticonvulsant Activity

Research focusing on anticonvulsant activity showed that this compound effectively reduced seizure activity in a pentylenetetrazole-induced seizure model. The compound demonstrated dose-dependent efficacy, suggesting potential therapeutic applications for epilepsy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 8-bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one are best contextualized through comparison with analogous compounds. Below is a detailed analysis:

Parent Compound: 3,4-Dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one (CAS: 28544-83-4)

  • Structural Difference : Lacks the 8-bromo substituent.
  • Impact : The absence of bromine reduces molecular weight (160.17 g/mol vs. 239.07 g/mol) and lipophilicity, altering pharmacokinetic profiles. The parent compound is less reactive in cross-coupling reactions, limiting its utility in late-stage functionalization .
  • Applications : Primarily a precursor for halogenated derivatives, with fewer direct pharmacological applications reported .

8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one (CAS: 89368-12-7)

  • Structural Difference : Replaces the diazepine ring with an oxepine (oxygen-containing seven-membered ring).
  • However, the lack of a second nitrogen reduces hydrogen-bonding capacity, which may diminish receptor affinity in neurological targets .
  • Synthesis : Similar bromination strategies but requires distinct heterocyclization protocols due to the oxepine core .

8-Bromo-5-methyl-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one (CAS: 1870471-98-9)

  • Structural Difference : Features a pyrrolo-fused diazepine ring and a 5-methyl group.
  • Molecular weight is lower (243.10 g/mol) due to fewer carbon atoms in the fused ring system .

4-Benzyl-8-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine

  • Structural Difference : Substitutes the diazepine with an oxazine ring (six-membered, one oxygen) and adds a benzyl group.
  • Impact : The benzyl group introduces significant hydrophobicity (logP ~3.5 estimated), which may enhance blood-brain barrier penetration. However, the oxazine ring’s reduced size and rigidity could limit binding to GABA-A receptors compared to diazepine analogs .
  • Biological Relevance : Shows promise in dual 5-HT6/GABA-A targeting for depression, though with lower cellular potency than diazepine-based compounds .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
This compound [171881-36-0] C₉H₇BrN₂O 239.07 Bromine enhances cross-coupling reactivity; used in CNS drug synthesis
3,4-Dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one 28544-83-4 C₉H₈N₂O 160.17 Lacks bromine; foundational scaffold for halogenated derivatives
8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one 89368-12-7 C₉H₇BrO₂ 227.06 Oxepine core increases polarity; limited receptor affinity
8-Bromo-5-methyl-pyrrolo[1,2-a][1,4]diazepin-1-one 1870471-98-9 C₉H₁₁BrN₂O 243.10 Pyrrolo fusion improves metabolic stability; exploratory kinase inhibitor
4-Benzyl-8-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine - C₁₄H₁₂BrNO 290.16 Benzyl group enhances BBB penetration; moderate 5-HT6 activity

Research Findings and Implications

  • Synthetic Utility : The bromine atom in this compound facilitates Suzuki-Miyaura coupling, enabling rapid diversification at the 7-position for structure-activity relationship (SAR) studies .
  • Biological Activity: Brominated diazepines exhibit enhanced binding to GABA-A receptors compared to non-halogenated analogs, likely due to halogen-bonding interactions .
  • Thermodynamic Stability : The diazepine ring’s conformational flexibility allows better adaptation to receptor pockets than rigid oxepine or oxazine analogs .

Preparation Methods

General Synthetic Approach

The synthesis of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one generally involves multi-step organic synthesis starting from simpler benzodiazepine precursors or related intermediates. Key features of the synthetic strategy include:

  • Starting Materials : Typically benzodiazepine cores or substituted phenyl derivatives.
  • Bromination : Introduction of the bromine atom at the 8-position is a critical step, often achieved via electrophilic aromatic substitution using brominating agents.
  • Ring Closure and Functional Group Manipulation : Formation of the diazepine ring and installation of the carbonyl group at the 5-position.
  • Pd-Catalyzed Cross-Coupling : Some methods employ palladium-catalyzed C-N cross-coupling reactions to construct the bicyclic system or introduce nitrogen functionalities.

These methods allow for structural modifications and optimization of biological activity by enabling substitution at various positions on the benzodiazepine scaffold.

Detailed Synthetic Route (Based on Literature)

A representative synthetic sequence reported for related benzo[e]diazepin-5-one derivatives, which can be adapted for the bromo-substituted variant, involves:

Alternative Synthetic Processes

Patent literature describes processes for preparing related 8-bromo benzodiazepine derivatives involving oxidation and functional group transformations starting from hydroxy-propylamino-substituted precursors. These methods emphasize:

  • Avoidance of impurities and by-products common in traditional syntheses.
  • Use of selective oxidizing agents to achieve the desired oxidation state at the diazepine ring.
  • Formation of pharmaceutically relevant salts (e.g., besylate salts) to improve compound stability and solubility.

Preparation of Stock Solutions and Formulations

Solubility and Stock Solution Preparation

Due to its chemical nature, 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one exhibits variable solubility in different solvents. Proper preparation of stock solutions is critical for experimental reproducibility.

  • Solvents : Dimethyl sulfoxide (DMSO) is commonly used to prepare master stock solutions due to good solubility.
  • Concentration Ranges : Stock solutions are typically prepared at concentrations of 1 mM, 5 mM, or 10 mM depending on experimental requirements.
  • Preparation Method : The compound is weighed accurately and dissolved in the appropriate volume of solvent, often aided by mild heating (37°C), vortexing, or ultrasonic bath to ensure complete dissolution.
  • Storage : Solutions should be aliquoted to avoid freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month to maintain stability.

Stock Solution Preparation Table

Amount of Compound Volume for 1 mM Solution (mL) Volume for 5 mM Solution (mL) Volume for 10 mM Solution (mL)
1 mg 4.1478 0.8296 0.4148
5 mg 20.7391 4.1478 2.0739
10 mg 41.4783 8.2957 4.1478

Note: Volumes calculated based on molecular weight 241.09 g/mol.

In Vivo Formulation Preparation

For in vivo studies, the compound is first dissolved in DMSO to create a master stock, then diluted sequentially with co-solvents such as polyethylene glycol 300 (PEG300), Tween 80, distilled water, or corn oil to achieve a clear solution suitable for administration. The order of solvent addition and ensuring clarity at each step is critical to prevent precipitation.

Summary of Key Research Findings Related to Preparation

  • The compound’s bromine substituent enables nucleophilic substitution reactions, allowing for further chemical modifications post-synthesis.
  • Pd-catalyzed C-N cross-coupling is a modern method employed in the synthesis of benzodiazepine derivatives including this compound.
  • Multi-step synthesis involving amine intermediates and isatoic anhydride is a common route to the benzo[e]diazepin-5-one scaffold.
  • Stock solutions require careful solvent selection and controlled storage conditions to maintain compound integrity.
  • Patent disclosures provide alternative oxidation and salt formation methods that improve yield and purity for pharmaceutical applications.

Q & A

Basic: What are the standard synthetic routes for 8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one?

Methodological Answer:
The synthesis typically involves bromination of a precursor followed by cyclization to form the diazepine ring. A common approach includes:

  • Bromination: Introducing bromine at the 8-position of a benzo-fused intermediate using reagents like N-bromosuccinimide (NBS) under radical or electrophilic conditions .
  • Cyclization: Employing Lewis acids (e.g., AlCl₃, SnCl₄) or transition-metal catalysts (e.g., Pd/C) to facilitate ring closure in solvents such as dichloromethane or benzene .
  • Purification: Recrystallization or column chromatography ensures high purity (>95%) .

Basic: How is the compound characterized structurally, and what analytical techniques are critical?

Methodological Answer:
Key characterization methods include:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry and bromine placement. For example, the bromine atom at C8 causes distinct deshielding in aromatic protons (δ 7.2–7.8 ppm) .
  • Mass Spectrometry (HRMS): Exact mass analysis (e.g., m/z 255.01 for [M+H]⁺) verifies molecular formula (C₁₀H₁₀BrN₂O) .
  • X-ray Crystallography: Resolves tautomeric forms (e.g., enol vs. keto) and stereochemistry .

Advanced: How can stereoselectivity be controlled during synthesis?

Methodological Answer:
Stereoselectivity in benzodiazepinones is influenced by tautomerism and reaction conditions:

  • Tautomer Control: Use protic solvents (e.g., acetic acid) to stabilize the imine tautomer, enabling selective formation of the desired diastereomer .
  • Catalytic Asymmetric Synthesis: Chiral Lewis acids (e.g., BINOL-derived catalysts) induce enantioselectivity during cyclization .
  • Ugi Reaction Optimization: Poor stereoselectivity in Ugi adducts is mitigated by post-cyclization resolution via chiral HPLC .

Advanced: What mechanisms explain its biological activity in pharmacological studies?

Methodological Answer:
While direct data on the compound is limited, related benzodiazepines act via:

  • GABAₐ Receptor Modulation: Electrophysiological assays (patch-clamp) show potentiation of GABA-induced currents in neuronal cells, with IC₅₀ values < 100 nM .
  • Enzyme Inhibition: Kinetic studies (e.g., fluorescence polarization) reveal competitive inhibition of kinases (e.g., JAK2, IC₅₀ = 1.2 µM) .
  • Cellular Uptake: Radiolabeled analogs (³H or ¹⁴C) quantify membrane permeability (Papp > 1 × 10⁻⁶ cm/s in Caco-2 assays) .

Data Contradiction: How to resolve discrepancies in reported yields for heterocyclization methods?

Methodological Answer:
Yield variations (e.g., 60–83%) arise from reaction parameters:

  • Catalyst Loading: Higher SnCl₄ concentrations (20 mol%) improve yields to 83% but risk side reactions (e.g., over-oxidation) .
  • Temperature Control: Exothermic reactions (e.g., ethylene oxide addition) require strict cooling (5–10°C) to suppress byproducts .
  • Statistical Analysis: Design of Experiments (DoE) models (e.g., ANOVA) identify critical factors (p < 0.05), such as solvent polarity and stirring rate .

Advanced: What strategies optimize its solubility for in vitro assays?

Methodological Answer:

  • Co-solvent Systems: Use DMSO:water (1:4 v/v) or cyclodextrin complexes to achieve solubility > 1 mM .
  • pH Adjustment: Ionizable groups (pKa ~7.5) enable salt formation (e.g., hydrochloride) in buffered solutions (PBS, pH 7.4) .
  • Liposomal Encapsulation: Encapsulation efficiency >90% enhances bioavailability in cell culture .

Data Contradiction: How to address conflicting biological activity data across studies?

Methodological Answer:

  • Assay Standardization: Use positive controls (e.g., diazepam for GABA assays) and validate via EC₅₀/IC₅₀ reproducibility (CV < 15%) .
  • Metabolite Interference: LC-MS/MS quantifies active metabolites (e.g., N-desmethyl derivatives) that may contribute to discrepancies .
  • Orthogonal Assays: Confirm antimicrobial activity (MIC values) with both broth microdilution and disk diffusion methods .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one
Reactant of Route 2
8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one

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